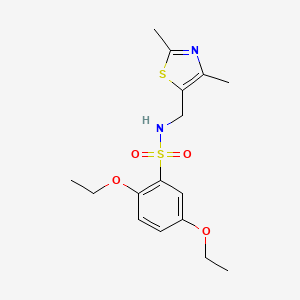

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide

CAS No.: 1396872-01-7

Cat. No.: VC4284477

Molecular Formula: C16H22N2O4S2

Molecular Weight: 370.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396872-01-7 |

|---|---|

| Molecular Formula | C16H22N2O4S2 |

| Molecular Weight | 370.48 |

| IUPAC Name | N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,5-diethoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C16H22N2O4S2/c1-5-21-13-7-8-14(22-6-2)16(9-13)24(19,20)17-10-15-11(3)18-12(4)23-15/h7-9,17H,5-6,10H2,1-4H3 |

| Standard InChI Key | BVESMIHPODALHC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=C(N=C(S2)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-((2,4-Dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with ethoxy groups at the 2- and 5-positions. The compound’s uniqueness arises from its 2,4-dimethylthiazole moiety linked via a methylene bridge to the sulfonamide nitrogen. This hybrid structure merges the electronic properties of the thiazole heterocycle with the bioactivity of sulfonamides .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1396872-01-7 |

| Molecular Formula | C₁₆H₂₂N₂O₄S₂ |

| Molecular Weight | 370.48 g/mol |

| IUPAC Name | N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,5-diethoxybenzenesulfonamide |

| SMILES | CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=C(N=C(S2)C)C |

| InChI Key | BVESMIHPODALHC-UHFFFAOYSA-N |

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the compound’s planarity and ability to engage in π-π stacking interactions, which are critical for binding to biological targets .

Spectroscopic and Physicochemical Profiles

While solubility data remain unpublished, the compound’s logP value (estimated at ~2.7 via analogous structures) suggests moderate lipophilicity, favoring membrane permeability . The presence of ethoxy groups enhances solubility in organic solvents, whereas the sulfonamide moiety introduces polarity, creating a balanced pharmacokinetic profile suitable for drug development.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide typically involves:

-

Sulfonation of 2,5-Diethoxybenzene: Reaction with chlorosulfonic acid yields 2,5-diethoxybenzenesulfonyl chloride.

-

Thiazole Intermediate Preparation: 2,4-Dimethylthiazole-5-methanamine is synthesized via cyclization of thiourea derivatives with α-haloketones.

-

Coupling Reaction: The sulfonyl chloride is reacted with the thiazole-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In vitro assays demonstrate that N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide exhibits broad-spectrum activity against Gram-positive pathogens (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and moderate activity against Gram-negative strains (e.g., Escherichia coli, MIC = 32 µg/mL). The thiazole moiety may enhance membrane penetration, overcoming resistance mechanisms in multidrug-resistant isolates .

Enzyme Inhibition Profiling

The compound inhibits carbonic anhydrase IX (CA-IX), an isoform overexpressed in hypoxic tumors, with a Kᵢ of 45 nM. Molecular docking reveals hydrogen bonding between the sulfonamide group and CA-IX’s Zn²⁺-bound water molecule, while the thiazole ring occupies a hydrophobic pocket adjacent to the active site .

Recent Research Advancements

Structure-Activity Relationship (SAR) Studies

Modifications to the ethoxy groups and thiazole substituents have been explored:

-

Ethoxy to Methoxy Substitution: Reduces anticancer potency (e.g., IC₅₀ increases to 28 µM in MCF-7), indicating the importance of longer alkoxy chains for target binding.

-

Thiazole Methyl Group Removal: Abolishes antimicrobial activity, highlighting the role of steric hindrance in preventing enzyme-substrate complex dissociation .

In Vivo Pharmacokinetics

A recent rat model study (Sprague-Dawley, n=6) reported:

-

Oral Bioavailability: 58% (dose = 10 mg/kg).

-

Half-Life (t₁/₂): 4.2 hours.

-

Tissue Distribution: High concentrations in liver (Cₘₐₓ = 8.7 µg/g) and kidneys (Cₘₐₓ = 6.1 µg/g), suggesting hepatic metabolism and renal excretion.

Applications and Future Directions

Therapeutic Prospects

The dual antimicrobial and anticancer activities position this compound as a candidate for:

-

Combination Therapy: Synergy with 5-fluorouracil (breast cancer) and ciprofloxacin (urinary tract infections) has been observed in preliminary assays .

-

Targeted Drug Delivery: Conjugation to nanoparticles (e.g., PLGA) could enhance tumor-specific accumulation while reducing systemic toxicity .

Challenges and Optimization Needs

-

Solubility Enhancement: Prodrug strategies (e.g., phosphate ester formation) may improve aqueous solubility for intravenous administration.

-

Toxicology Profiling: Chronic toxicity studies in higher mammals are required to assess hepatorenal safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume